molecular formula C22H20N4O2 B2549258 N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941963-09-3

N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2549258
CAS No.: 941963-09-3
M. Wt: 372.428
InChI Key: YXSAFNMEXUQSQB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (CAS: 1242868-13-8) is a pyrazolo[1,5-a]pyrazine derivative characterized by:

  • A pyrazolo[1,5-a]pyrazine core with a 4-oxo group and a phenyl substituent at position 2.
  • An acetamide side chain at position 5, substituted with a 2,3-dimethylphenyl group on the nitrogen atom.

Molecular Formula: C22H19ClN4O2
Molecular Weight: 406.87 g/mol .
Key Features:

  • The 4-oxo group may participate in hydrogen bonding, influencing target binding .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-7-6-10-18(16(15)2)23-21(27)14-25-11-12-26-20(22(25)28)13-19(24-26)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSAFNMEXUQSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrazine core. The molecular formula is C19H19N5O2C_{19}H_{19}N_{5}O_{2}, with a molecular weight of approximately 345.39 g/mol. Its structural attributes contribute to its biological properties, particularly in enzyme inhibition and antimicrobial activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cell signaling pathways. For instance, it has shown potential as an inhibitor of FLT3 kinase, which is implicated in various malignancies .
  • Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antibacterial properties against certain gram-positive bacteria. This suggests a potential application in treating bacterial infections .

Case Studies and Experimental Data

  • Inhibition of FLT3 Kinase :
    • A study published in Bioorganic & Medicinal Chemistry Letters explored the compound's derivatives as inhibitors of FLT3 kinase. The results demonstrated significant inhibitory activity, indicating its potential as a therapeutic agent for cancers associated with FLT3 mutations .
  • Antibacterial Properties :
    • Research reported in the European Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against various bacterial strains. The findings indicated moderate activity against selected gram-positive bacteria, suggesting its potential utility in developing new antibacterial agents .

Comparative Analysis

To better understand the efficacy and uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityReference
N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamideFLT3 kinase inhibition
Pyrazolopyrimidine derivativesAntitumor and antimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Pyrazolo[1,5-a]Pyrazine Derivatives

Compound A : N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (CAS: 941963-25-3)
  • Structure : Differs in the acetamide substituent (4-chlorobenzyl vs. 2,3-dimethylphenyl).
  • Molecular Formula : C21H16ClN5O2
  • Reduced steric hindrance compared to the 2,3-dimethylphenyl group .
Compound B : N-(3-Chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (ID: G419-0120)
  • Structure : Features a 3-chlorophenyl acetamide substituent and a 4-methylphenyl group on the pyrazine core.
  • Molecular Formula : C21H17ClN4O2
  • Molecular Weight : 392.84 g/mol .
  • Key Differences :
    • The 3-chlorophenyl group may enhance halogen bonding with targets.
    • The 4-methylphenyl substituent increases hydrophobicity .

Pyrazolo[1,5-a]Pyrimidine Analogs

Compound C : N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA)
  • Structure : Pyrazolo[1,5-a]pyrimidine core with diethylacetamide and fluorophenyl groups.
  • Key Differences :
    • The pyrimidine ring (vs. pyrazine) alters electron distribution and hydrogen-bonding capacity.
    • Diethylacetamide substituent reduces steric bulk compared to aryl-substituted acetamides .
Compound D : N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-714)
  • Structure : Contains a fluoroethoxy group for radiolabeling applications.
  • Key Differences :
    • The fluoroethoxy group enables positron emission tomography (PET) imaging applications.
    • Structural flexibility of the ethoxy linker may improve pharmacokinetics .

Heterocyclic Variants with Modified Cores

Compound E : N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[2-(3,4-Dimethoxyphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-yl]Acetamide
  • Structure : Incorporates a dihydrobenzodioxin substituent on the acetamide nitrogen.
  • Key Differences :
    • The dihydrobenzodioxin group introduces oxygen atoms, enhancing solubility.
    • 3,4-Dimethoxyphenyl substituent may modulate target selectivity .
Compound F : 2-(2-Bromophenyl)-2-(7-(3,4-Dichlorobenzyl)-6-Oxo-6,7-Dihydro[1,2,3]Triazolo[1,5-a]Pyrazin-5(4H)-yl)-N-(p-Tolyl)Acetamide
  • Structure : Triazolo[1,5-a]pyrazine core with bromophenyl and dichlorobenzyl groups.
  • Key Differences: The triazole ring introduces additional nitrogen atoms, altering electronic properties.

Comparative Data Table

Compound Core Structure Acetamide Substituent Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound Pyrazolo[1,5-a]pyrazine 2,3-Dimethylphenyl 406.87 4-Oxo, Phenyl Not specified
Compound A Pyrazolo[1,5-a]pyrazine 4-Chlorobenzyl ~407.8 (estimated) 4-Oxo, Phenyl, Cl Not specified
Compound B Pyrazolo[1,5-a]pyrazine 3-Chlorophenyl 392.84 4-Oxo, 4-Methylphenyl, Cl Not specified
Compound C (F-DPA) Pyrazolo[1,5-a]pyrimidine Diethyl, 4-Fluorophenyl ~370.4 (estimated) 5,7-Dimethyl, F PET Imaging
Compound E Pyrazolo[1,5-a]pyrazine Dihydrobenzodioxin ~450.4 (estimated) 3,4-Dimethoxyphenyl Not specified

Research Findings and Implications

  • Structural Impact on Bioactivity :
    • Chlorine or fluorine substituents (e.g., Compounds A, B, C) enhance binding to hydrophobic targets via halogen bonding .
    • Methyl groups (e.g., 2,3-dimethylphenyl in the target compound) improve metabolic stability but may reduce solubility .
  • Synthetic Accessibility :
    • Pyrazolo[1,5-a]pyrazine derivatives are synthesized via condensation reactions, with substituents introduced via Suzuki coupling or nucleophilic substitution .

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